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Abstract
Co 102862, also identified as V102862, is a potent and broad-spectrum, state-dependent

blocker of voltage-gated sodium (Na+) channels. Its mechanism of action confers significant

anticonvulsant properties, which have been demonstrated in various preclinical models. This

technical guide provides a comprehensive overview of the pharmacological profile of Co
102862, including its binding affinities, in vitro and in vivo effects, and the experimental

methodologies used for its characterization. Detailed signaling pathways and experimental

workflows are visualized to facilitate a deeper understanding of its molecular interactions and

experimental evaluation.

Mechanism of Action
Co 102862 is a state-dependent sodium channel blocker, exhibiting a pronounced affinity for

the inactivated state of the channel over the resting state.[1][2][3] This property allows it to

selectively target neurons that are firing at high frequencies, a characteristic of seizure activity,

while having a lesser effect on neurons firing at normal physiological rates. The primary

molecular target of Co 102862 is the voltage-gated sodium channel alpha subunit, with specific

activity demonstrated on the Nav1.2 isoform, which is predominantly expressed in the central

nervous system.[1][4] By binding to the inactivated channel, Co 102862 stabilizes this non-

conducting conformation, thereby reducing the number of channels available to open in

response to depolarization. This leads to a reduction in the influx of sodium ions, which in turn
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dampens neuronal excitability and inhibits the generation and propagation of action potentials.

[5][6]

Quantitative Pharmacological Data
The state-dependent binding of Co 102862 to sodium channels has been quantified through

various in vitro electrophysiological studies. The key binding parameters are summarized in the

table below. For comparison, data for other well-established sodium channel-blocking

anticonvulsants are also provided.

Compound
Channel
Isoform

K_i
(Inactivated
State) (µM)

K_r
(Resting
State) (µM)

Cell Type Reference

Co 102862 rNav1.2 ~0.4 ~30 HEK-293 [1][2]

Co 102862 Native (rat) ~0.6 >15
Hippocampal

Neurons
[7]

Carbamazepi

ne
hNav1.2 ~25 - tsA-201 [8]

Phenytoin hNav1.2 - - tsA-201 [9]

Lamotrigine hNav1.2 31.9 - tsA-201 [8]

In Vitro Electrophysiological Profile
The functional consequences of Co 102862 binding to sodium channels have been

characterized using whole-cell patch-clamp electrophysiology.

Key Findings
Voltage-Dependent Block: The inhibitory potency of Co 102862 increases with membrane

depolarization, which is consistent with its preferential binding to the inactivated state of the

sodium channel.[1][10]

Shift in Steady-State Inactivation: Co 102862 shifts the voltage-dependence of steady-state

inactivation to more hyperpolarized potentials. This means that at any given membrane
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potential, a larger fraction of sodium channels will be in the inactivated state in the presence

of the compound.[1][7]

Slowed Recovery from Inactivation: The compound significantly retards the recovery of

sodium channels from the inactivated state, prolonging the refractory period of the neuron.[1]

[11]

Experimental Protocol: Whole-Cell Patch-Clamp
Electrophysiology
The following protocol provides a general framework for assessing the effects of Co 102862 on

voltage-gated sodium currents.

Cell Preparation:

Acutely dissociated rat hippocampal neurons or human embryonic kidney (HEK-293) cells

stably expressing the desired sodium channel isoform (e.g., rNav1.2) are used.[1][11]

Cells are cultured on glass coverslips for ease of transfer to the recording chamber.

Solutions:

External Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2,

1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2 / 5%

CO2 to maintain a pH of 7.4.[12]

Internal (Pipette) Solution: Composed of (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3

GTP-NaCl, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[12]

Co 102862 Stock Solution: Prepared in a suitable solvent such as DMSO.[2]

Recording:

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

Glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution.
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A gigaohm seal is formed between the pipette tip and the cell membrane, followed by

rupture of the membrane patch to achieve the whole-cell configuration.[13]

Voltage Protocols:

To assess state-dependent block: Cells are held at different holding potentials (e.g., -100

mV to -60 mV) to vary the proportion of channels in the resting and inactivated states.

Sodium currents are then elicited by a depolarizing step (e.g., to -10 mV). The percentage

of current inhibition by Co 102862 is measured at each holding potential.[10]

To measure steady-state inactivation: A series of conditioning prepulses of varying

voltages are applied, followed by a test pulse to a fixed voltage to measure the fraction of

available channels. This is done in the absence and presence of Co 102862 to determine

the shift in the inactivation curve.

To measure recovery from inactivation: A two-pulse protocol is used. A conditioning pulse

inactivates the channels, followed by a variable recovery interval at a hyperpolarized

potential before a second test pulse is applied. The time course of recovery is compared

with and without the drug.

Data Analysis:

Current amplitudes are measured and analyzed to determine the concentration-response

curves for inhibition at different states.

The dissociation constants for the resting (Kr) and inactivated (Ki) states are calculated

using appropriate models, such as the guarded receptor model.

In Vivo Anticonvulsant Activity
Co 102862 has demonstrated robust anticonvulsant activity in rodent models of epilepsy.[7][11]

Experimental Protocols
This test is a model for generalized tonic-clonic seizures.[10]

Animals: Male mice or rats are used.
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Drug Administration: Co 102862 is administered orally (p.o.) or intraperitoneally (i.p.) at

various doses.

Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA

for rats, for 0.2 seconds) is delivered via corneal electrodes.[10]

Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is

considered protection.[10]

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals,

is calculated.

This test is a model for myoclonic and absence seizures.[14]

Animals: Male mice or rats are used.

Drug Administration: Co 102862 is administered at various doses.

Seizure Induction: Pentylenetetrazol (PTZ) is injected subcutaneously at a convulsant dose

(e.g., 85 mg/kg for CF-1 mice).[1]

Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of

clonic seizures (lasting for at least 3-5 seconds).[1]

Endpoint: The absence of clonic seizures is considered protection.[1]

Data Analysis: The ED50 is calculated.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and

workflows related to the pharmacological profiling of Co 102862.
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Caption: State-dependent mechanism of Co 102862 action.
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Potential Downstream Signaling of Nav1.2 Blockade
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Caption: Potential downstream signaling pathways affected by Co 102862.
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In Vivo Anticonvulsant Testing Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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